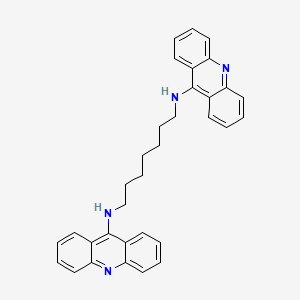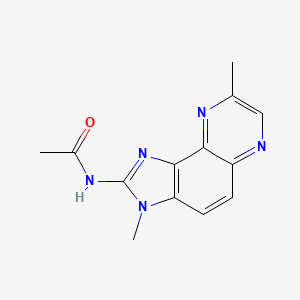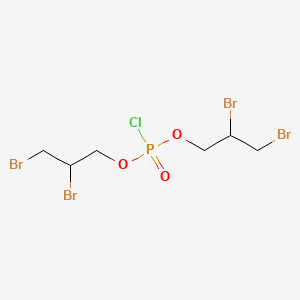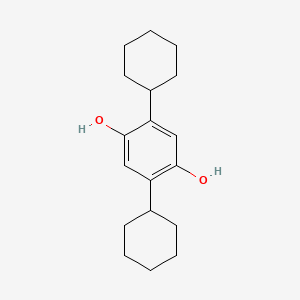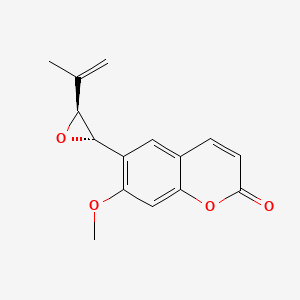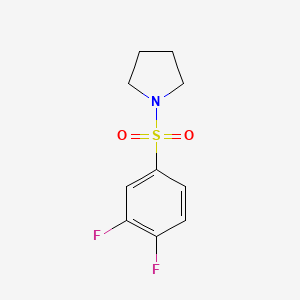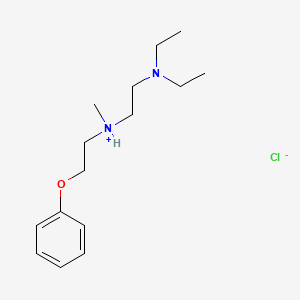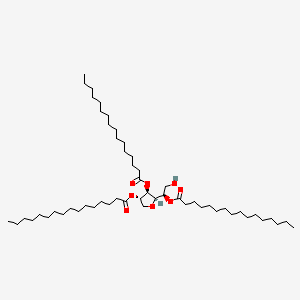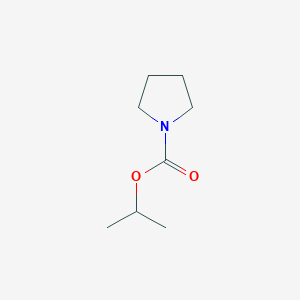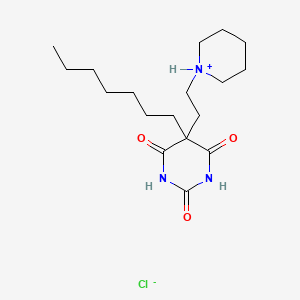
5-Chloro-3-ethylpent-1-en-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-ethylpent-1-en-4-yn-3-ol: is an organic compound with the molecular formula C7H9ClO and a molecular weight of 144.599 g/mol . It is characterized by the presence of a chlorine atom, an ethyl group, and a hydroxyl group attached to a penten-yn backbone. This compound is known for its unique chemical structure, which makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethylpent-1-en-4-yn-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 3-ethylpent-1-en-4-yn-3-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-3-ethylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of 5-chloro-3-ethylpent-1-en-4-yn-3-one.
Reduction: Formation of this compound.
Substitution: Formation of 5-azido-3-ethylpent-1-en-4-yn-3-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-3-ethylpent-1-en-4-yn-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the effects of halogenated alcohols on cellular processes. It serves as a model compound to investigate the interactions between halogenated molecules and biological macromolecules .
Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale manufacturing processes .
Wirkmechanismus
The mechanism of action of 5-Chloro-3-ethylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the presence of the chlorine atom and the hydroxyl group, which enhance the compound’s reactivity .
Molecular Targets and Pathways:
Proteins: The compound can bind to cysteine residues in proteins, leading to the formation of covalent adducts.
Vergleich Mit ähnlichen Verbindungen
3-Ethylpent-1-en-4-yn-3-ol: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Chloro-3-methylpent-1-en-4-yn-3-ol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties and biological activity.
Uniqueness: 5-Chloro-3-ethylpent-1-en-4-yn-3-ol is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
26839-80-5 |
|---|---|
Molekularformel |
C7H9ClO |
Molekulargewicht |
144.60 g/mol |
IUPAC-Name |
5-chloro-3-ethylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C7H9ClO/c1-3-7(9,4-2)5-6-8/h3,9H,1,4H2,2H3 |
InChI-Schlüssel |
FBIVTBYHXAWRQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C=C)(C#CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


